molecular formula C15H14N2O5S2 B2895811 (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate CAS No. 477568-08-4

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate

Cat. No.: B2895811
CAS No.: 477568-08-4
M. Wt: 366.41
InChI Key: SHSGWEPAAQTDJZ-GQCTYLIASA-N
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Description

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is an organic compound that features a thiophene ring system. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of nitro and acrylamide groups suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: Starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Acrylamide formation: Reaction of the nitrothiophene with acryloyl chloride in the presence of a base like triethylamine.

    Esterification: Finally, esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are used as ligands in catalytic systems.

    Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology

    Pharmaceuticals: Potential use as intermediates in drug synthesis due to the presence of bioactive groups.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Antimicrobial Agents: Nitrothiophene derivatives have shown antimicrobial activity.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Dyes and Pigments: Components in the synthesis of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate would depend on its specific application. For instance:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: Compounds with similar thiophene ring structures.

    Nitrothiophene derivatives: Compounds with nitro groups attached to thiophene rings.

    Acrylamide derivatives: Compounds containing the acrylamide functional group.

Uniqueness

    Combination of Functional Groups: The unique combination of nitro, acrylamide, and ester groups in a single molecule.

    Potential Biological Activity: The presence of multiple bioactive groups suggests diverse biological applications.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

IUPAC Name

ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGWEPAAQTDJZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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